molecular formula C21H23ClN4O3S B2808700 5-[(4-chlorophenyl)sulfamoyl]-3-methyl-N-{[4-(propan-2-yl)phenyl]methyl}-1H-pyrazole-4-carboxamide CAS No. 1298037-54-3

5-[(4-chlorophenyl)sulfamoyl]-3-methyl-N-{[4-(propan-2-yl)phenyl]methyl}-1H-pyrazole-4-carboxamide

Cat. No.: B2808700
CAS No.: 1298037-54-3
M. Wt: 446.95
InChI Key: DUVCPLNEUKEKLC-UHFFFAOYSA-N
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Description

5-[(4-chlorophenyl)sulfamoyl]-3-methyl-N-{[4-(propan-2-yl)phenyl]methyl}-1H-pyrazole-4-carboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a benzodioxole moiety, a benzothiophene core, and an isobutoxy group, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-chlorophenyl)sulfamoyl]-3-methyl-N-{[4-(propan-2-yl)phenyl]methyl}-1H-pyrazole-4-carboxamide typically involves multiple steps, including the formation of the benzodioxole and benzothiophene cores, followed by the introduction of the isobutoxy group. Common synthetic routes may involve:

    Formation of Benzodioxole Core: This can be achieved through a cyclization reaction involving catechol and formaldehyde.

    Formation of Benzothiophene Core: This can be synthesized via a palladium-catalyzed cross-coupling reaction.

    Introduction of Isobutoxy Group: This step may involve an etherification reaction using isobutyl alcohol and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-[(4-chlorophenyl)sulfamoyl]-3-methyl-N-{[4-(propan-2-yl)phenyl]methyl}-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-[(4-chlorophenyl)sulfamoyl]-3-methyl-N-{[4-(propan-2-yl)phenyl]methyl}-1H-pyrazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(4-chlorophenyl)sulfamoyl]-3-methyl-N-{[4-(propan-2-yl)phenyl]methyl}-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. For instance, in anticancer research, it may target microtubules, leading to cell cycle arrest and apoptosis . The benzodioxole and benzothiophene moieties play crucial roles in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(4-chlorophenyl)sulfamoyl]-3-methyl-N-{[4-(propan-2-yl)phenyl]methyl}-1H-pyrazole-4-carboxamide stands out due to its unique combination of benzodioxole and benzothiophene cores, along with the isobutoxy group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-[(4-chlorophenyl)sulfamoyl]-5-methyl-N-[(4-propan-2-ylphenyl)methyl]-1H-pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN4O3S/c1-13(2)16-6-4-15(5-7-16)12-23-20(27)19-14(3)24-25-21(19)30(28,29)26-18-10-8-17(22)9-11-18/h4-11,13,26H,12H2,1-3H3,(H,23,27)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUVCPLNEUKEKLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)S(=O)(=O)NC2=CC=C(C=C2)Cl)C(=O)NCC3=CC=C(C=C3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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